molecular formula C10H14N2 B13192019 3-Ethyl-2,3-dihydro-1H-indol-5-amine

3-Ethyl-2,3-dihydro-1H-indol-5-amine

Cat. No.: B13192019
M. Wt: 162.23 g/mol
InChI Key: MTWRQJOFKJSFDF-UHFFFAOYSA-N
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Description

3-Ethyl-2,3-dihydro-1H-indol-5-amine is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features an indole core with an ethyl group at the 3-position and an amine group at the 5-position, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2,3-dihydro-1H-indol-5-amine can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions to form the indole core . For instance, using methanesulfonic acid (MsOH) under reflux in methanol (MeOH) can yield the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, making it suitable for pharmaceutical and chemical industries .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2,3-dihydro-1H-indol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethyl-2,3-dihydro-1H-indol-5-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-2,3-dihydro-1H-indol-5-amine involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes . The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-aminoethyl)-1H-indol-6-ol
  • 2-amino-3-methyl-4H-imidazol-5-one
  • 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-

Uniqueness

3-Ethyl-2,3-dihydro-1H-indol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it offers a balance of reactivity and stability, making it suitable for various applications .

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

3-ethyl-2,3-dihydro-1H-indol-5-amine

InChI

InChI=1S/C10H14N2/c1-2-7-6-12-10-4-3-8(11)5-9(7)10/h3-5,7,12H,2,6,11H2,1H3

InChI Key

MTWRQJOFKJSFDF-UHFFFAOYSA-N

Canonical SMILES

CCC1CNC2=C1C=C(C=C2)N

Origin of Product

United States

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